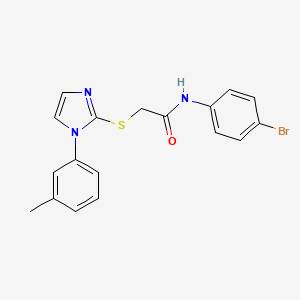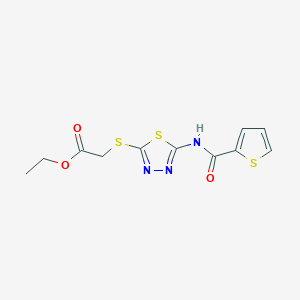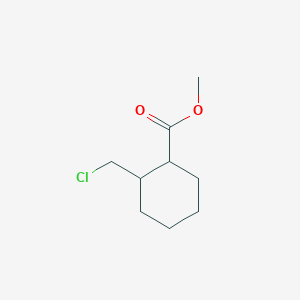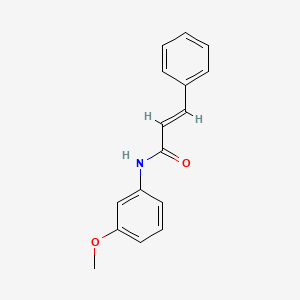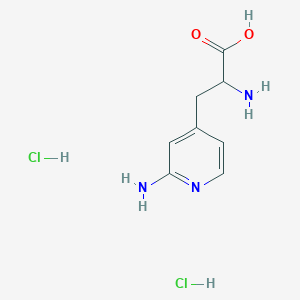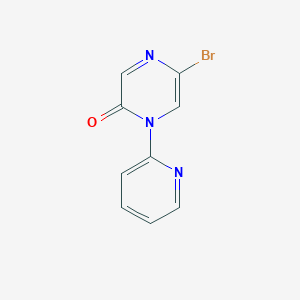
5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt. Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone using suitable reagents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Construction of Polymetallic Architectures : The synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives similar to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has demonstrated their utility in constructing polymetallic architectures. These compounds exhibit a wide range of redox and emission properties, showcasing their potential in material science, particularly for organic light-emitting devices (OLEDs) (Stagni et al., 2008).
Halogen Bond Donors : N,N′-Dibromohydantoins, used as electrophilic bromination reagents, have been successfully employed as halogen bond (XB) donors in crystalline adducts with pyridines acting as halogen bond acceptors. This application highlights the role of brominated compounds in enhancing intermolecular interactions, which is crucial for developing novel materials and catalysts (Nicolas et al., 2016).
Photophysical Properties and Applications
- Photoinduced Tautomerization : Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, including compounds structurally related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, has unveiled their capacity for exhibiting three types of photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing these compounds' potential in developing optical materials and sensors (Vetokhina et al., 2012).
Catalytic and Biological Applications
Antitumor Activity : Compounds derived from 5-Bromo-2-pyridinyl variants have shown antitumor activity against various cancer cell lines, including BEL-7404, HepG2, NCI-H460, T-24, and A549. These findings highlight the potential of such compounds in cancer research and therapy development (Huang et al., 2017).
Cytotoxic Selectivity : The same study by Huang et al. also emphasizes the compounds' cytotoxic selectivity, showing no significant toxicity against human normal liver cell lines HL-7702. This selectivity is crucial for developing safer chemotherapeutic agents.
Environmental and Material Science Applications
- Corrosion Inhibition : Schiff bases derived from brominated compounds, including those related to 5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one, have been identified as effective inhibitors for carbon steel corrosion in acidic and chloride-containing environments. These findings are significant for the development of new materials that resist corrosion, extending their lifespan in industrial applications (El-Lateef et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-1-pyridin-2-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-6-13(9(14)5-12-7)8-3-1-2-4-11-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGGRLBFQVZQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-2-yl)-1,2-dihydropyrazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2780553.png)
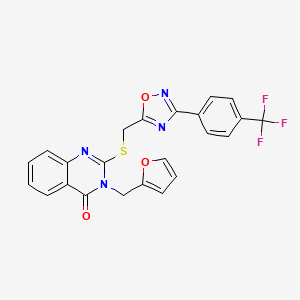
![ethyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2780556.png)
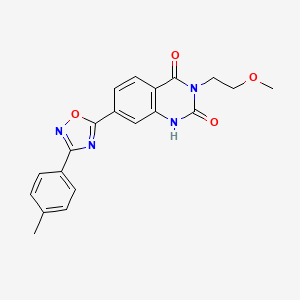
amine](/img/structure/B2780560.png)
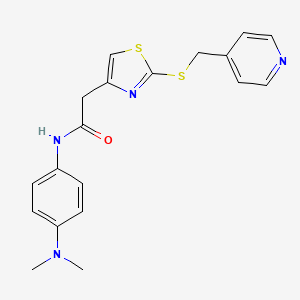
![N-[4-(Morpholin-4-ylsulfonyl)benzoyl]glycine](/img/structure/B2780563.png)
![3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2780565.png)
![2-({[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2780566.png)
